molecular formula C11H16N2O2S B13174646 4-Methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid

4-Methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid

Cat. No.: B13174646
M. Wt: 240.32 g/mol
InChI Key: HNBJCPAOQRKILM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-2-(1-methylpiperidin-4-yl)-1,3-thiazole-5-carboxylic acid is a complex organic compound with a unique structure that includes a thiazole ring, a piperidine ring, and a carboxylic acid group

Preparation Methods

The synthesis of 4-methyl-2-(1-methylpiperidin-4-yl)-1,3-thiazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the piperidine ring and the carboxylic acid group. The reaction conditions often require specific catalysts and reagents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

4-methyl-2-(1-methylpiperidin-4-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

4-methyl-2-(1-methylpiperidin-4-yl)-1,3-thiazole-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-2-(1-methylpiperidin-4-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-methyl-2-(1-methylpiperidin-4-yl)-1,3-thiazole-5-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

4-methyl-2-(1-methylpiperidin-4-yl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C11H16N2O2S/c1-7-9(11(14)15)16-10(12-7)8-3-5-13(2)6-4-8/h8H,3-6H2,1-2H3,(H,14,15)

InChI Key

HNBJCPAOQRKILM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2CCN(CC2)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.